molecular formula C5H9FOS B2404955 1-[(2-Fluoroethyl)sulfanyl]propan-2-one CAS No. 1783510-03-1

1-[(2-Fluoroethyl)sulfanyl]propan-2-one

Cat. No.: B2404955
CAS No.: 1783510-03-1
M. Wt: 136.18
InChI Key: UQJVHHMGAQLUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluoroethyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C5H9FOS and a molecular weight of 136.19 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2-Fluoroethyl)sulfanyl]propan-2-one typically involves the reaction of 2-fluoroethanethiol with propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(2-Fluoroethyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-[(2-Fluoroethyl)sulfanyl]propan-2-ol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Fluoroethyl)sulfanyl]propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological molecules makes it useful in biochemical research.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm this.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoroethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through covalent bonding. The fluoroethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

1-[(2-Fluoroethyl)sulfanyl]propan-2-one can be compared with similar compounds such as:

    1-[(2-Chloroethyl)sulfanyl]propan-2-one: This compound has a chloroethyl group instead of a fluoroethyl group, which affects its reactivity and chemical properties.

    1-[(2-Bromoethyl)sulfanyl]propan-2-one: The presence of a bromoethyl group makes this compound more reactive in nucleophilic substitution reactions compared to its fluoroethyl counterpart.

    1-[(2-Iodoethyl)sulfanyl]propan-2-one: The iodoethyl group imparts different reactivity and stability characteristics to the compound.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(2-fluoroethylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FOS/c1-5(7)4-8-3-2-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJVHHMGAQLUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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